(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfamoylphenyl group, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-aminobenzenesulfonamide.
Formation of the Enamide Linkage: The key step involves the formation of the enamide linkage through a condensation reaction between 3-fluorobenzaldehyde and an appropriate amine derivative.
Coupling Reaction: The intermediate product is then coupled with 4-aminobenzenesulfonamide under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the enamide linkage to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and sulfamoylphenyl groups may facilitate binding to specific sites, while the enamide linkage can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide
- (2E)-3-(3-bromophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide
- (2E)-3-(3-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide
Uniqueness
(2E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(E)-3-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-3-1-2-14(12-15)6-9-17(21)20-11-10-13-4-7-16(8-5-13)24(19,22)23/h1-9,12H,10-11H2,(H,20,21)(H2,19,22,23)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYMNBALTKULAS-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.